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Compound of Interest

Compound Name:
N1,N1-dimethyl-1-(thiophen-2-

yl)ethane-1,2-diamine

CAS No.: 790263-41-1

Cat. No.: B1274314

Get Quote

The foundational step in evaluating any new chemical entity is a thorough understanding of its

basic properties. N¹,N¹-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine is a chiral molecule

featuring a thiophene ring attached to one carbon of an ethylenediamine backbone, with a

primary amine on the same carbon and a dimethylamino group on the adjacent one.

Caption: Chemical structure of N¹,N¹-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine.

The combination of a lipophilic aromatic ring (thiophene), a basic dimethylamino group, and a

primary amine offers a unique set of properties, suggesting potential for varied interactions with

biological targets and utility as a ligand in catalysis.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 923183-23-7 Fluorochem

Molecular Formula C₈H₁₄N₂S Fluorochem[3]

Molecular Weight 170.27 g/mol Fluorochem[3]

IUPAC Name
[2-amino-2-(thiophen-2-

yl)ethyl]dimethylamine
Fluorochem[3]

Canonical SMILES CN(C)CC(N)C1=CC=CS1 Fluorochem[3]

Purity Typically ≥95% Fluorochem[3]

LogP (calculated) 1.09 Fluorochem[3]

Synthesis and Characterization: A Strategic
Approach
A robust and reproducible synthesis is paramount for any serious investigation of a compound.

While a specific, peer-reviewed synthesis for CAS 923183-23-7 is not readily available in the

literature, a logical and efficient pathway can be devised based on established organic

chemistry principles. A plausible route begins with thiophene-2-carbaldehyde and proceeds

through a Strecker-type synthesis followed by reduction and dimethylation.

Thiophene-2-
carbaldehyde

Step 1: Strecker Synthesis
(NaCN, NH₄Cl)

α-Aminonitrile
Intermediate

Step 2: Nitrile Reduction
(e.g., LiAlH₄)

1-(Thiophen-2-yl)
ethane-1,2-diamine

Step 3: Reductive Amination
(HCHO, NaCNBH₃)

N¹,N¹-Dimethyl-2-(thiophen-2-yl)
ethane-1,2-diamine
(Target Compound)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Causality in Synthesis Design:
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Step 1 (Strecker Synthesis): This is a classic and highly effective method for creating α-

aminonitriles from aldehydes. It efficiently installs the crucial C-C bond and the first nitrogen

atom in a single pot.

Step 2 (Nitrile Reduction): The reduction of the nitrile group to a primary amine is a standard

transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for

this purpose, though other reagents like catalytic hydrogenation could also be explored. This

step completes the ethylenediamine backbone.

Step 3 (Reductive Amination): The selective N,N-dimethylation of the terminal primary amine

is achieved through reductive amination. Using formaldehyde and a mild reducing agent like

sodium cyanoborohydride (NaCNBH₃) is a well-established and high-yielding method that

avoids quaternization and is selective for the more accessible primary amine over the more

hindered secondary amine (if any is present).[4]

Characterization Protocol: A self-validating system for characterization is crucial. The identity

and purity of the final compound must be confirmed unequivocally.

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework. Expected ¹H

NMR signals would include singlets for the two N-methyl groups, multiplets for the ethyl

backbone, and characteristic signals for the thiophene ring protons.

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass

spectrometry (HRMS) should be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as

N-H stretches for the primary amine and C-H stretches for the aromatic and aliphatic

components.

Purity Analysis (HPLC): To determine the purity of the final compound, ideally using a chiral

column to resolve enantiomers if the synthesis is not stereospecific.

Applications in Drug Development & Catalysis
The true value of a novel compound lies in its application. The structural features of N¹,N¹-

Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine suggest significant potential in two primary

areas: medicinal chemistry and asymmetric catalysis.
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A. Privileged Scaffold in Medicinal Chemistry: The thiophene nucleus is a cornerstone of

medicinal chemistry, found in drugs with a vast range of activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[2][5] The ethylenediamine portion provides a

flexible linker and additional points for hydrogen bonding, which are critical for molecular

recognition at biological targets.

Anticancer Potential: Many thiophene derivatives exert their effects by inhibiting key

enzymes in cancer signaling pathways, such as kinases or polymerases.[5] The diamine

functionality could serve as a key pharmacophore, mimicking interactions of natural

polyamines or chelating metal cofactors in enzymes.

Antimicrobial Activity: Thiophene-based compounds have shown promise against drug-

resistant bacteria.[6] The diamine moiety could enhance activity by increasing membrane

permeability or interacting with bacterial cell wall components.[6]

CNS Applications: The calculated LogP suggests moderate lipophilicity, which, combined

with the basic nitrogen atoms, could facilitate crossing the blood-brain barrier. This opens

possibilities for developing agents targeting central nervous system disorders.

Thiophene-Diamine
Compound

Binding Event
(H-Bonding, Chelation)

Biological Target
(e.g., Kinase, Receptor)

Conformational Change
& Pathway Inhibition

Therapeutic Response
(e.g., Apoptosis)
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Caption: Conceptual signaling pathway inhibition by the compound.

B. Chiral Ligand in Asymmetric Catalysis: The chiral nature of the compound and the presence

of two nitrogen atoms make it an excellent candidate for a bidentate ligand in transition metal-

catalyzed reactions. Such ligands are crucial for synthesizing enantiomerically pure drugs,

where a single enantiomer provides the therapeutic effect while the other may be inactive or

harmful. The thiophene group can also participate in π-stacking interactions, further influencing

the stereochemical outcome of a reaction.

Illustrative Experimental Protocols
The following protocols are provided as robust, field-proven methodologies. They are

representative examples and should be adapted based on specific laboratory conditions and

preliminary results.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)ethane-1,2-diamine (Intermediate 2)

Step A (Strecker Synthesis):

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-

carbaldehyde (1 equiv.) in methanol (2 M).

Add ammonium chloride (1.2 equiv.) followed by sodium cyanide (1.2 equiv.) in portions.

Caution: Cyanide is highly toxic. Perform in a well-ventilated fume hood.

Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

Upon completion, quench the reaction by adding water and extract the product with ethyl

acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude α-aminonitrile.

Step B (Nitrile Reduction):
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In a flame-dried 500 mL flask under an inert atmosphere (N₂ or Ar), suspend lithium

aluminum hydride (LiAlH₄, 3 equiv.) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of the crude α-aminonitrile (1 equiv.) in anhydrous THF. Caution:

Exothermic reaction.

After the addition is complete, allow the mixture to warm to room temperature and then

reflux for 4 hours.

Cool the reaction to 0 °C and cautiously quench by sequential addition of water (X mL),

15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

Stir the resulting slurry for 1 hour, then filter through a pad of Celite.

Wash the filter cake with THF and ethyl acetate.

Concentrate the combined filtrates under reduced pressure. Purify the residue by column

chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to obtain the

diamine intermediate.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

Cell Culture:

Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells

per well.

Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of the title compound in DMSO.
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Create a series of dilutions in cell culture medium to achieve final concentrations ranging

from, for example, 0.1 µM to 100 µM.

Replace the medium in the wells with the medium containing the compound dilutions.

Include a vehicle control (DMSO) and an untreated control.

Incubate the plate for 48-72 hours.

MTT Assay:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37

°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the viability against the compound concentration and determine the IC₅₀ value (the

concentration at which 50% of cell growth is inhibited) using non-linear regression

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1274314/docs#core-compound-analysis-structure-
and-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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